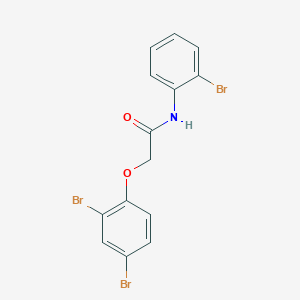![molecular formula C16H13F3N2O4 B284627 N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer drug.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, without affecting other tyrosine kinases. It also has a low toxicity profile, making it a promising candidate for cancer therapy. However, N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have limited efficacy in tumors with mutations in the EGFR gene, highlighting the need for personalized cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a well-characterized inhibitor that can be used in various in vitro and in vivo experiments to study the role of EGFR in cancer biology. Its low toxicity profile and selective inhibitory effect make it a useful tool for cancer research. However, its limited efficacy in certain types of cancer and the need for personalized therapy are potential limitations.
Zukünftige Richtungen
1. Combination therapy: N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be used in combination with other anti-cancer drugs to improve efficacy and overcome resistance.
2. Personalized therapy: The development of biomarkers to identify patients who are most likely to respond to N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea could improve its clinical efficacy.
3. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
4. Targeting other tyrosine kinases: The development of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea analogs that target other tyrosine kinases could expand its therapeutic potential.
5. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
Synthesemethoden
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine, followed by the reaction with 2-chloro-5-nitrobenzoic acid to form the intermediate compound. The final step involves the reaction of the intermediate with N-(2-methoxyphenyl) urea to yield N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In vivo studies using animal models have demonstrated the efficacy of N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea in reducing tumor growth and improving survival rates.
Eigenschaften
Molekularformel |
C16H13F3N2O4 |
|---|---|
Molekulargewicht |
354.28 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C16H13F3N2O4/c1-23-11-7-3-2-6-10(11)20-14(22)21-16(15(17,18)19)24-12-8-4-5-9-13(12)25-16/h2-9H,1H3,(H2,20,21,22) |
InChI-Schlüssel |
BXMMXWKDPSEQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(2-chloro-6-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284549.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)



![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)